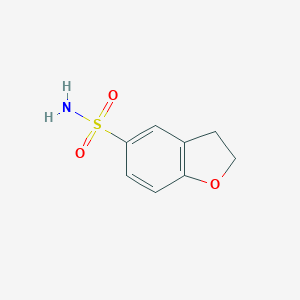

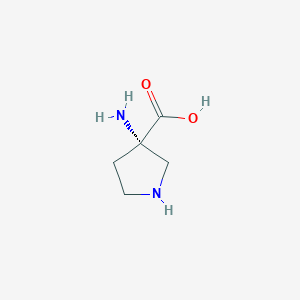

(S)-叔丁基(1-氰基-3-甲基丁基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of carbamate derivatives often involves multi-step chemical reactions starting from basic or naturally occurring compounds. For example, a related compound was synthesized from L-Serine in overall yields of 30% through seven steps, including esterification, protection, and reduction steps (Tang et al., 2014). Another study reported the synthesis of tert-butyl carbamate derivatives through a rapid synthetic method, confirming the structure via MS and NMR, with the total yield of the steps being 81% (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of carbamates can be elucidated through various spectroscopic techniques. For example, the crystal structure of a tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was determined, showcasing its importance as an intermediate for the synthesis of carbocyclic analogues (Ober et al., 2004).

Chemical Reactions and Properties

Carbamates undergo various chemical reactions, including chemoselective transformations and reactions with organometallics. Silyl carbamates, for instance, can transform into N-ester type compounds in high yield upon activation with fluoride ion (Sakaitani & Ohfune, 1990). Also, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics, demonstrating their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Physical Properties Analysis

The physical properties of carbamates, such as melting points, solubility, and crystal structure, can be determined through analytical techniques. For example, the crystal structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was analyzed, revealing intramolecular hydrogen bonds and molecular packing in the crystal (Bai & Wang, 2014).

Chemical Properties Analysis

Carbamates exhibit a range of chemical properties, including reactivity towards CO2 and other chemical agents. A study demonstrated the cyclizative atmospheric CO2 fixation by unsaturated amines to cyclic carbamates, highlighting the chemical versatility of these compounds (Takeda et al., 2012).

科学研究应用

对映选择性合成中的中间体:该化合物作为对映选择性合成的重要中间体。例如,叔丁基 N-[(1R,3S,4R)-3-羟基-4-(羟甲基)环戊基]氨基甲酸酯是合成 2'-脱氧核苷酸的碳环类似物的关键中间体,这对于 DNA 合成和修复过程至关重要 (Ober, Marsch, Harms, & Carell, 2004).

生物活性化合物的合成:它用于合成生物活性化合物。例如,源自 L-丝氨酸的 (R)-叔丁基(1-羟基丁-3-炔-2-基)氨基甲酸酯,作为天然产物茉莉酸 B 的中间体,茉莉酸 B 以其对多种人癌细胞系的细胞毒活性而闻名 (Tang 等,2014).

药物化合物的开发:一些新型 1,3-二取代脲和苯基 N-取代氨基甲酸酯,包括与叔丁基氨基甲酸酯相关的化合物,已经合成并评估了它们的抗心律失常和降压特性 (Chalina, Chakarova, & Staneva, 1998).

结构表征和分析:氨基甲酸酯衍生物的结构表征,包括叔丁基 3-甲基-1-(3-间甲苯基硒脲基)丁-2-基氨基甲酸酯,突出了氢键相互作用在形成三维结构中的重要性,这在药物设计和晶体学中至关重要 (Das 等,2016).

化学合成技术:该化合物参与化学合成技术,如一锅柯蒂斯重排,提供了一条在低温下高产率合成叔丁基氨基甲酸酯的途径。该过程在合成受保护的氨基酸中具有重要意义 (Lebel & Leogane, 2005).

大气 CO2 固定:研究包括使用叔丁基 3,4-二羟基丁酸酯碳酸盐等衍生物开发环境友好的 CO2 基共聚物,展示了这些化合物在可持续化学和材料科学中的作用 (Tsai, Wang, & Darensbourg, 2016).

先进材料研究:叔丁基氨基甲酸酯衍生物的合成也与先进材料研究有关,有助于开发在各个领域具有潜在应用的新材料 (Takeda 等,2012).

属性

IUPAC Name |

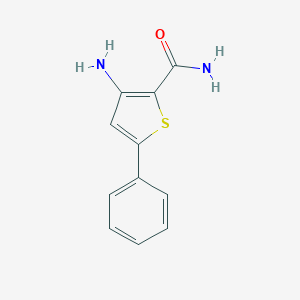

tert-butyl N-[(1S)-1-cyano-3-methylbutyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTELWEIFTFYNJS-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571694 |

Source

|

| Record name | tert-Butyl [(1S)-1-cyano-3-methylbutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate | |

CAS RN |

115654-59-6 |

Source

|

| Record name | tert-Butyl [(1S)-1-cyano-3-methylbutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,4-Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)

![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)

![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)

![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)